molecular formula C10H13N3O2 B2780409 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2175581-27-6

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2780409
CAS RN: 2175581-27-6
M. Wt: 207.233
InChI Key: ZZSXGDAQCUERSH-UHFFFAOYSA-N
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Description

The compound “1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a derivative of 5-Methyl-1,2,4-oxadiazol . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles vary depending on their structure. For instance, 5-Methyl-1,2,4-oxadiazol-3-amine has a molecular weight of 99.09 and is usually sold in solid form . Another derivative, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, has a molecular weight of 204.18 .

properties

IUPAC Name

1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-9(14)13-6-4-5-8(13)10-11-7(2)15-12-10/h3,8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSXGDAQCUERSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

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